5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-
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Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-: is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo-pyrimidine core, which is substituted with a methoxyphenyl group, a methyl group, and a phenyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl, methyl, and phenyl groups can be carried out through nucleophilic substitution reactions using suitable reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-substituted thieno[3,2-d]pyrimidine
- Thiophene derivatives
Comparison
Compared to similar compounds, 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl, methyl, and phenyl groups contribute to its enhanced stability, solubility, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
114685-09-5 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18N4O/c1-13-21-18-12-17(14-6-4-3-5-7-14)24-19(18)20(22-13)23-15-8-10-16(25-2)11-9-15/h3-12,24H,1-2H3,(H,21,22,23) |
InChI Key |
XYGYZKHRAXHVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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